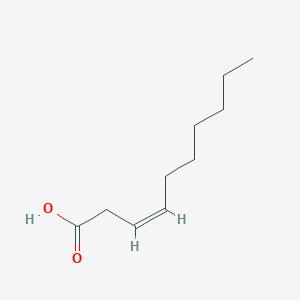

3-Decenoic acid, (3E)-

概要

説明

3-Decenoic acid, (3E)-: is an unsaturated fatty acid with a double bond located at the third carbon atom from the carboxyl end, in the cis (Z) configuration

準備方法

Synthetic Routes and Reaction Conditions:

Hydroboration-Oxidation: One common method to synthesize 3-Decenoic acid, (3E)- involves the hydroboration-oxidation of 1-decene. The reaction proceeds through the addition of borane (BH3) to the double bond, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).

Wittig Reaction: Another synthetic route involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired (Z)-alkene. The resulting 3-Decenoic acid, (3E)- can be obtained by subsequent oxidation of the intermediate.

Industrial Production Methods: Industrial production of 3-Decenoic acid, (3E)- typically involves large-scale hydroboration-oxidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.

化学反応の分析

Oxidation Reactions

3-Decenoic acid, (3E)- can undergo oxidation reactions, leading to the formation of epoxides and diols.

-

Reagents: Common oxidizing agents for these reactions include potassium permanganate (KMnO) and osmium tetroxide (OsO).

-

Products: The reaction with potassium permanganate or osmium tetroxide results in the formation of epoxides and diols.

Reduction Reactions

Reduction reactions convert 3-Decenoic acid, (3E)- into decanoic acid.

-

Reagents: Reducing agents such as lithium aluminum hydride (LiAlH) or catalytic hydrogenation are typically used.

-

Product: The main product of this reaction is decanoic acid, a saturated fatty acid.

Substitution Reactions

Substitution reactions can occur at the double bond of 3-Decenoic acid, (3E)-.

-

Reagents: Halogenation, using reagents like bromine (Br) or chlorine (Cl), leads to halogenated derivatives.

-

Product: The reaction results in halogenated derivatives of 3-Decenoic acid, (3E)-.

Hydroboration-Oxidation

Hydroboration-oxidation is a method used in the synthesis of 3-Decenoic acid, (3E)-.

-

Process: This involves the addition of borane (BH) to 1-decene's double bond, followed by oxidation using hydrogen peroxide (HO) in a base like sodium hydroxide (NaOH).

-

This method is also used in industrial production utilizing continuous flow reactors for efficiency.

Wittig Reaction

The Wittig reaction is another synthetic route to produce 3-Decenoic acid, (3E)-.

-

Process: A phosphonium ylide reacts with an aldehyde to form the desired (Z)-alkene. Subsequent oxidation of the intermediate yields 3-Decenoic acid, (3E)-.

Isomerization

β-Hydroxydecanoylthioester dehydrase can catalyze the isomerization of (E)-dec-2-enoic acid thioester to (Z)-dec-3-enoic acid thioester.

-

Stereochemistry: The enzyme removes the pro-(4R) hydrogen from the substrate during the allylic rearrangement and facilitates the addition of a proton to the si face at C-2 of the (E)-dec-2-enoic acid thioester, resulting in a suprafacial stereochemical course.

Role in Enoyl-CoA Hydratase Activity

3-Decenoic acid derivatives are significant in enzymatic reactions, particularly those involving enoyl-coenzyme A (CoA) hydratases .

-

DspI Activity: In Pseudomonas aeruginosa, the enzyme DspI catalyzes the dehydration of 3-hydroxydecanoyl-CoA during cis-2-decenoic acid (CDA) synthesis .

-

Structural Insights: Glu126, Glu146, Cys127, Cys131, and Cys154 are crucial for DspI's enzymatic function .

Cross-Metathesis Homologation

Cross-metathesis is employed to elongate fatty acid chains, such as in the synthesis of (R)-3-hydroxydecanoic acid .

科学的研究の応用

Chemical Applications

1. Catalysis

3-Decenoic acid serves as a precursor in the synthesis of various catalysts and ligands for organic reactions. It is particularly useful in the development of catalytic systems that enhance reaction efficiencies and selectivities.

2. Polymer Science

The compound is utilized in producing biodegradable polymers and copolymers. Its unique structural features contribute to the properties of these materials, making them suitable for environmentally friendly applications.

Biological Applications

1. Antimicrobial Agents

Research indicates that 3-Decenoic acid exhibits antimicrobial properties against various bacterial strains. Studies have shown its effectiveness in disrupting bacterial cell membranes, leading to cell lysis and death .

2. Signal Molecules

The compound is also studied for its role as a signaling molecule in biological systems. Its interactions with specific receptors can modulate physiological responses, making it a potential target for therapeutic interventions.

Medical Applications

1. Drug Development

3-Decenoic acid is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties. It has been shown to influence key signaling pathways involved in cancer progression .

2. Cancer Research

Case studies have highlighted its role in inducing autophagic cell death in cancer cells through modulation of specific protein expressions related to cancer metabolism .

Industrial Applications

1. Lubricants

In the industrial sector, 3-Decenoic acid is used to formulate biodegradable lubricants. These lubricants are essential for applications requiring environmentally friendly solutions without compromising performance.

2. Surfactants

The compound is employed in producing surfactants and emulsifiers, which are critical in various formulations across cosmetics, food products, and cleaning agents.

作用機序

The mechanism of action of 3-Decenoic acid, (3E)- involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate the activity of enzymes and receptors, leading to various physiological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis and death.

類似化合物との比較

(E)-dec-3-enoic acid: The trans (E) isomer of dec-3-enoic acid, which has different physical and chemical properties due to the configuration of the double bond.

Decanoic acid: A saturated fatty acid with no double bonds, exhibiting different reactivity and applications.

(Z)-oct-3-enoic acid: A shorter-chain analog with similar structural features but different biological activity.

Uniqueness:

Structural Configuration: The cis (Z) configuration of the double bond in 3-Decenoic acid, (3E)- imparts unique physical and chemical properties, such as lower melting point and different reactivity compared to its trans (E) isomer.

Biological Activity: The specific configuration and chain length contribute to its distinct biological activities, making it a valuable compound for various applications.

特性

CAS番号 |

15469-77-9 |

|---|---|

分子式 |

C10H18O2 |

分子量 |

170.25 g/mol |

IUPAC名 |

(Z)-dec-3-enoic acid |

InChI |

InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h7-8H,2-6,9H2,1H3,(H,11,12)/b8-7- |

InChIキー |

CPVUNKGURQKKKX-FPLPWBNLSA-N |

SMILES |

CCCCCCC=CCC(=O)O |

異性体SMILES |

CCCCCC/C=C\CC(=O)O |

正規SMILES |

CCCCCCC=CCC(=O)O |

沸点 |

158.00 °C. @ 760.00 mm Hg |

melting_point |

18 °C |

Key on ui other cas no. |

15469-77-9 |

物理的記述 |

Liquid |

ピクトグラム |

Corrosive |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the stereochemical outcome of the β-Hydroxydecanoylthioester dehydrase-catalyzed isomerization of (E)-dec-2-enoic acid thioester to (Z)-dec-3-enoic acid thioester?

A1: Research indicates that the enzyme β-Hydroxydecanoylthioester dehydrase (from Escherichia coli) catalyzes this isomerization with a defined stereochemistry. The enzyme removes the pro-(4R) hydrogen from the substrate during the allylic rearrangement. [] Furthermore, the enzyme facilitates the addition of a proton to the si face at C-2 of the (E)-dec-2-enoic acid thioester. [] This results in an overall suprafacial stereochemical course for the enzymatic allylic rearrangement, yielding the (Z)-dec-3-enoic acid thioester. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。